Home > Products > Screening Compounds P42070 > 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine
1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine - 852698-08-9

1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine

Catalog Number: EVT-3294491
CAS Number: 852698-08-9
Molecular Formula: C12H19N3
Molecular Weight: 205.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,5-Dione-3-(1-methyl-1H-indol-3-yl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1H-indol-3-yl]-1H-pyrrole monohydrochloride

  • Compound Description: This compound is a monohydrochloride salt. Research suggests it possesses inhibitory effects on tumor growth and is proposed as a potential treatment for cancer. [, ]
  • Relevance: This compound shares the core structure of 1-(pyridin-2-ylmethyl)piperidin-4-amine. The target compound is directly incorporated into the larger structure of this compound, indicating a strong structural relationship. [, ]
  • Compound Description: This compound, identified as 1a in the research, served as a lead compound in the development of novel pesticides. It demonstrated notable fungicidal activity. []
  • Relevance: While structurally distinct from 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine, this compound falls under the broader category of pyrimidin-4-amine-based fungicides. This categorization suggests a shared chemical class or mechanism of action, implying structural similarity within this category. []

5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine

  • Relevance: Similar to the previous compound, while not directly structurally similar to 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine, this compound belongs to the same chemical class of pyrimidin-4-amine-based fungicides. This suggests shared structural features within the class, making it relevant for comparison. []

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: Designated as HNPC-A9229 (5b5-6), this compound represents a final optimized structure within a series of pyrimidin-4-amine derivatives investigated for fungicidal activity. It displayed excellent fungicidal properties, surpassing or rivaling commercial fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam. Importantly, it demonstrated lower toxicity in rats compared to earlier derivatives. []
  • Relevance: Although structurally distinct from 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine, this compound shares the pyrimidin-4-amine core structure. The research emphasizes its inclusion of a pyridin-2-yloxy substructure, highlighting this as a key structural feature for its improved properties within the pyrimidin-4-amine class. This shared chemical class and emphasis on specific structural modifications for activity make it relevant for comparison. []

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: This compound, known as MK-8033, is a potent and specific dual inhibitor targeting c-Met and Ron protein kinases. It exhibits preferential binding to the activated conformation of these kinases and is being investigated as a potential cancer treatment. Notably, MK-8033 demonstrated significant tumor growth inhibition in a subcutaneous tumor xenograft model using a c-Met amplified cell line (GTL-16). []
  • Relevance: MK-8033 incorporates 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine as a direct substituent within its larger structure. [] This direct inclusion signifies a strong structural relationship, making this compound highly relevant.

N-((5-(3-(1-Benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234)

  • Compound Description: Identified as ASS234, this compound served as a basis for designing new indole derivatives aiming to discover novel cholinesterase and monoamine oxidase dual inhibitors. []
  • Relevance: This compound shares a significant structural resemblance to 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine, particularly in the piperidin-4-amine moiety. The primary difference lies in replacing the pyridine ring in the target compound with a benzene ring in ASS234. This close structural similarity makes it relevant for understanding structure-activity relationships. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

  • Compound Description: This compound, designated as MBA236, emerged as a promising candidate from a series of indole derivatives designed as potential dual inhibitors of cholinesterase and monoamine oxidase. []
  • Relevance: MBA236 exhibits remarkable structural similarity to 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine, particularly in the piperidin-4-amine and methyl substitutions on the piperidine ring. The key distinction lies in the presence of an indole ring system connected via a propoxy linker to the piperidine nitrogen in MBA236, a feature absent in the target compound. This close structural similarity makes it a valuable point of comparison for structure-activity relationships within this chemical space. []

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

  • Compound Description: Referred to as NPPA, this compound is highlighted as a potential template for designing drugs targeting chronic myelogenous leukemia (CML). It displays a notable interaction with the active pocket of a kinase enzyme (PDB ID 2hyy), which is critical for inhibiting CML. []
  • Relevance: While structurally distinct from 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine, both compounds share the common feature of a pyridin-2-yl substituent. This shared motif suggests potential similarities in their binding interactions or pharmacological profiles. []

2,4,6-Trifluoro-N-[6-(1-methylpiperidin-4-carbonyl)-pyridin-2-yl]benzamide

  • Compound Description: This compound is a focus of research for its potential pharmaceutical applications. [, ]
  • Relevance: The compound shares a significant structural resemblance with 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine, particularly in the 1-methylpiperidin-4-yl substructure. This structural similarity suggests potential overlaps in their pharmacological properties or binding affinities. [, ]
  • Compound Description: Developed as a novel organocatalyst, this compound proved effective in asymmetric Michael addition reactions, specifically demonstrating high diastereo- and enantioselectivity in additions of cyclohexanone to nitroolefins. []
  • Relevance: This compound shares the core piperidin-4-amine structure with 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine. This structural similarity highlights the versatility of the piperidin-4-amine motif in various chemical reactions and its potential as a building block for developing catalysts and other bioactive molecules. []
  • Compound Description: Known as F 13640, this high-efficacy 5-hydroxytryptamine1A (5-HT1A) receptor agonist exhibits a unique pharmacological profile characterized by dual hyperalgesic and analgesic effects. It binds with high affinity to 5-HT1A receptors in various brain regions, including the hippocampus, entorhinal cortex, and frontal cortex. Research suggests that F 13640's analgesic effects are mediated through neuroadaptive mechanisms, particularly inverse tolerance and cooperation. [, ]
  • Relevance: This compound exhibits notable structural similarities to 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine, sharing a core structure that includes a piperidine ring substituted at the 4-position with an amino group linked to a pyridin-2-ylmethyl moiety. The presence of this shared structural motif suggests potential similarities in their binding affinities or pharmacological activities, particularly concerning interactions with receptors or enzymes. [, ]
  • Compound Description: This compound acts as a dual inhibitor targeting both anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR). It is investigated for its potential in treating various cancers, particularly non-small cell lung cancer (NSCLC), including brain metastases. []
  • Relevance: This compound exhibits a structural similarity to 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine. Both share the 1-methylpiperidin-4-yl substructure, highlighting a potential common pharmacophore. []

N-(2-Hydroxyethyl)-N-methyl-4-(quinolin-8-yl(1-(thiazol-4-ylmethyl)piperidin-4-ylidene)methyl)benzamide

  • Compound Description: This compound is investigated for its potential therapeutic effects on pain, anxiety, depression, and Parkinson's disease. []
  • Relevance: This compound exhibits a structural similarity to 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine, specifically through the shared presence of the 1-methylpiperidin-4-yl substructure. This common structural motif suggests a potential shared mechanism of action or pharmacological target. []

N-[(Diphenylphosphanyl)methyl]pyridin-4-amine (DPP)

  • Compound Description: DPP acts as a ligand in the formation of two supramolecular complexes: 2·CH3CN and [Ag2(DPP)2(NO3)2]. These complexes showcase the ability of DPP to bridge silver cations, forming distinct structural arrangements influenced by the counter-anions present. []
  • Relevance: Although not structurally identical, DPP shares a noteworthy structural feature with 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine: both contain a pyridinylmethyl-amine moiety. This similarity suggests that both compounds might exhibit similar coordination behavior with certain metal ions, highlighting a potential shared chemical property. []
  • Compound Description: Ibodutant, also known as MEN15596, is a tachykinin NK2 receptor (NK2R) antagonist under investigation in phase II clinical trials for treating irritable bowel syndrome. It exhibits surmountable and competitive antagonism at the human NK2R, suggesting a direct interaction with the receptor's binding site. Ibodutant's kinetic profile reveals a fast association and slow dissociation rate at antagonist binding sites on the NK2R. []
  • Relevance: Although not structurally identical to 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine, both compounds share a piperidin-4-ylmethyl substructure. This shared structural feature suggests potential similarities in their binding affinities or pharmacological activities, particularly concerning interactions with receptors or enzymes. []

(±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl) propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

  • Compound Description: SN003 functions as a selective antagonist for corticotropin-releasing factor 1 (CRF1) receptors. It exhibits high affinity for these receptors in various regions of the rat brain, including the cortex and pituitary, as well as in recombinant human CRF1 expressed in HEK293EBNA cells. SN003 effectively blocks CRF-induced cAMP accumulation and adrenocorticotropin hormone release, confirming its antagonist activity. The binding of SN003 to CRF1 receptors appears to involve a complex mechanism that is not solely competitive, as suggested by its effects on [125I]oCRF binding. [, ]
  • Relevance: Although structurally distinct from 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine, both compounds share a common feature: a nitrogen-containing heterocycle linked to a piperidine ring. In SN003, the heterocycle is a triazolopyridine, whereas, in the target compound, it is a pyridine ring. This shared structural motif, although not identical, might contribute to similar pharmacological activities or binding interactions with certain targets. [, ]

5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide (Compound 25)

  • Compound Description: Compound 25 is a potent and selective IKur current blocker with minimal activity on hERG, sodium, and calcium channels. It exhibits favorable preclinical pharmacokinetic properties and shows efficacy in rabbit and canine pharmacodynamic models. Despite its promising profile, initial studies revealed an undesirable level of brain penetration for Compound 25. Subsequent optimization efforts, driven by the need to reduce brain penetration while retaining its desirable properties, led to the development of a phosphoramide prodrug (Compound 29) with improved solubility and pharmacokinetic characteristics. []
  • Relevance: Compound 25 shares a significant structural similarity to 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine, particularly in the pyridin-2-ylmethylamino moiety. This close structural resemblance makes it a valuable point of comparison. Understanding the structure-activity relationship between these two compounds, especially regarding their brain penetration, could provide valuable insights for developing compounds with improved central nervous system penetration or for designing peripherally restricted drugs. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 represents a novel third-generation phosphodiesterase 4 (PDE4) inhibitor exhibiting a favorable therapeutic index. It demonstrates potent anti-inflammatory activity in vitro and in vivo while having a lower emetogenic potential compared to first- and second-generation PDE4 inhibitors. []
  • Relevance: Although structurally distinct from 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine, both compounds contain a piperazine ring within their structures. While the piperazine ring is directly attached to the piperidine nitrogen in 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine, it is connected via an oxadiazole ring and a methylene linker to the pyrazolopyridine core in EPPA-1. Despite the different connectivity, the presence of piperazine in both structures highlights a potential common pharmacophore that might contribute to their binding to biological targets. []
Synthesis Analysis

The synthesis of 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with pyridine-2-carbaldehyde and piperidine as the primary reactants.
  2. Reaction Conditions: A common method includes the use of reducing agents to facilitate the reaction between the aldehyde and the piperidine. For instance, sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group.
  3. Finalization: The product can be purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.

The efficiency of this method is enhanced by optimizing reaction conditions such as temperature, solvent choice, and concentration, which are crucial for maximizing yield and minimizing side reactions.

Molecular Structure Analysis

The molecular structure of 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine features:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Pyridine Ring: A five-membered aromatic ring also containing one nitrogen atom.
  • Methyl Group: Attached to the nitrogen of the piperidine ring.

Structural Data:

  • InChI: InChI=1S/C12H19N3/c1-15-8-5-11(6-9-15)14-10-12-4-2-3-7-13-12/h2-4,7,11,14H,5-6,8-10H2,1H3
  • Canonical SMILES: C1CN(CCC1N)CC2=CC=CC=N2

This unique structure allows for specific interactions with biological targets, which is essential for its pharmacological activity .

Chemical Reactions Analysis

1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form N-oxides.
  2. Reduction: It can undergo reduction reactions with lithium aluminum hydride or sodium borohydride, yielding various amine derivatives.
  3. Substitution Reactions: The amine group can be substituted using alkyl halides or acyl chlorides to generate new derivatives.

The specific products formed depend on the reagents and conditions used during these reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine is primarily linked to its ability to bind to specific receptors or enzymes within biological systems. Notably:

  1. Enzyme Inhibition: This compound may inhibit tubulin polymerization, a critical process in cell division, thereby exhibiting antiproliferative effects.
  2. Receptor Binding: Its structural components allow it to interact with various biological receptors, potentially influencing signaling pathways related to cell growth and apoptosis .
Physical and Chemical Properties Analysis

Key Properties:

PropertyValue
Molecular FormulaC₁₂H₁₉N₃
Molecular Weight205.30 g/mol
AppearanceSolid
SolubilitySoluble in organic solvents
Hazard ClassificationIrritant

The compound exhibits typical characteristics of amines and piperidine derivatives, including basicity and reactivity towards electrophiles .

Applications

1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine has several notable applications:

  1. Medicinal Chemistry: Used as a building block for synthesizing more complex pharmaceutical agents.
  2. Biological Research: Investigated for its role in enzyme inhibition and receptor interactions, contributing to drug discovery efforts.
  3. Industrial Applications: Employed in developing new materials and as a catalyst in various chemical reactions.

The ongoing interest in piperidine derivatives highlights their potential therapeutic benefits and versatility in scientific research .

Properties

CAS Number

852698-08-9

Product Name

1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine

IUPAC Name

1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine

Molecular Formula

C12H19N3

Molecular Weight

205.3 g/mol

InChI

InChI=1S/C12H19N3/c1-15-8-5-11(6-9-15)14-10-12-4-2-3-7-13-12/h2-4,7,11,14H,5-6,8-10H2,1H3

InChI Key

SCFPQNGHMLSYHX-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NCC2=CC=CC=N2

Canonical SMILES

CN1CCC(CC1)NCC2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.